2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid
CAS No.: 55439-75-3
Cat. No.: VC4551991
Molecular Formula: C9H4F3NO2S
Molecular Weight: 247.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55439-75-3 |
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Molecular Formula | C9H4F3NO2S |
Molecular Weight | 247.19 |
IUPAC Name | 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid |
Standard InChI | InChI=1S/C9H4F3NO2S/c10-9(11,12)8-13-5-2-1-4(7(14)15)3-6(5)16-8/h1-3H,(H,14,15) |
Standard InChI Key | GSINBWGBXZPBCL-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C(=O)O)SC(=N2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The molecular formula of 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid is C₉H₄F₃NO₂S, with a molecular weight of 247.19 g/mol . Its IUPAC name, 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid, reflects the positions of its functional groups. Key structural attributes include:
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Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole ring, conferring aromatic stability and electronic diversity.
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Trifluoromethyl (-CF₃) group: Introduces electron-withdrawing effects, enhancing lipophilicity and resistance to metabolic degradation .
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Carboxylic acid (-COOH) group: Provides hydrogen-bonding capability and acidity (pKa ≈ 2–3), facilitating interactions with biological targets .
Table 1: Physicochemical Properties
The compound’s solubility challenges, common among benzothiazole derivatives, necessitate formulation optimization for biological assays .
Synthesis and Structural Modification
Synthetic Routes
Synthesis of 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid typically involves multi-step strategies:
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Cyclization of Substituted Anilines: Reaction of 6-carboxy-2-aminothiophenol with trifluoroacetic anhydride under oxidative conditions forms the benzothiazole core .
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Functional Group Interconversion: Carboxylic acid introduction via hydrolysis of nitrile or ester precursors, as seen in related benzothiazoles .
Table 2: Representative Synthetic Pathways
Method | Reagents/Conditions | Yield (%) | Reference |
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Cyclization | TFAA, DCM, RT, 12h | 65–70 | |
Knoevenagel Condensation | Malononitrile, Piperidine, EtOH | 55 |
Microwave-assisted synthesis and one-pot multicomponent reactions are emerging as efficient alternatives, reducing reaction times to <1 hour .
Structural Analogues and SAR Insights
Modifications at positions 2 and 6 significantly influence bioactivity:
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Trifluoromethyl replacement: Substitution with -Cl or -NO₂ reduces antimicrobial potency by 30–50% .
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Carboxylic acid bioisosteres: Amides and esters retain activity but exhibit improved bioavailability .
Biological Activities and Mechanisms
Antimicrobial Activity
2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid demonstrates broad-spectrum antimicrobial effects, with MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . Its mechanism involves inhibition of bacterial DNA gyrase and disruption of cell membrane integrity, as evidenced by time-kill assays .
Table 3: Anticancer Activity Against Select Cell Lines
Molecular Docking and Target Engagement
Docking studies against Mycobacterium tuberculosis DprE1 (PDB: 4FDN) show a binding affinity of −8.2 kcal/mol, with key interactions including:
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Hydrogen bonds between the carboxylic acid and Asn385.
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Hydrophobic contacts involving the trifluoromethyl group and Val361 .
Applications in Drug Development
Lead Optimization Strategies
The compound serves as a scaffold for structure-activity relationship (SAR) studies:
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Hybrid molecules: Conjugation with fluoroquinolones enhances antitubercular activity (MIC: 0.5 µg/mL) .
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Prodrug formulations: Ester prodrugs improve oral bioavailability by 3-fold in rodent models .
Pharmacokinetic Challenges
Despite promising efficacy, limitations include:
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